4,5-Dimethylpyridine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4,5-dimethylpyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-5-3-7(8(10)11)9-4-6(5)2;/h3-4H,1-2H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUPOHMUESSXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,5-dimethylpyridine-2-carboxylic acid hydrochloride typically involves the reaction of 4,5-dimethylpyridine with a suitable carboxylating agent under controlled conditions. One common method involves the use of carbon dioxide in the presence of a base to form the carboxylic acid, followed by the addition of hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4,5-Dimethylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
While the search results do not specifically mention "4,5-Dimethylpyridine-2-carboxylic acid hydrochloride," they do provide information on the applications of "4,5-Dimethylpyridine-2-carboxylic acid" and related compounds, which can be relevant.
Scientific Research Applications of 4,5-Dimethylpyridine-2-carboxylic Acid
4,5-Dimethylpyridine-2-carboxylic acid is an organic compound with the molecular formula . It features two methyl groups at the 4 and 5 positions and a carboxylic acid group at the 2 position of the pyridine ring.
General Information and Synthesis
4,5-Dimethylpyridine-2-carboxylic acid belongs to the class of heterocyclic compounds, specifically pyridine derivatives. It can be synthesized through both natural and synthetic pathways, with synthetic routes being of significant interest for industrial applications.
Reactions
4,5-Dimethylpyridine-2-carboxylic acid participates in various chemical reactions, leading to products like pyridine N-oxides and substituted pyridine derivatives.
Mechanism of Action
The mechanism of action for 4,5-dimethylpyridine-2-carboxylic acid primarily involves interactions with biological macromolecules, suggesting its potential role in biochemical pathways and therapeutic applications.
Applications
- Building Block in Organic Synthesis: 4,5-Dichlorothiophene-2-carboxylic acid serves as a crucial building block in the synthesis of various organic compounds.
- Medicinal Chemistry: Due to its structural characteristics, 4,5-Dimethylpyridine-2-carboxylic acid has potential applications in medicinal chemistry and organic synthesis.
- Material Science: Researchers might utilize it as a building block for creating novel compounds aimed at studying biochemical processes.
Related Research
- Pyridine Derivatives in Anti-inflammatory Research: Pyrimidine derivatives with electron-releasing substituents such as pyridine have demonstrated anti-inflammatory activity by suppressing COX-2 mRNA expressions .
- Pyrazole Carboxylic Acid Derivatives: Phenyl-substituted heterocyclic compounds fused with pyrazole carboxylic acid derivatives are being explored for antimicrobial, antioxidant, and anti-diabetic activities .
- 5-halo-pyridine-2-carboxylic acids and carboxylates: are useful intermediates for the preparation of biologically active compounds in the agrochemical industries .
Mechanism of Action
The mechanism of action of 4,5-dimethylpyridine-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved vary depending on the specific context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 4,5-dimethylpyridine-2-carboxylic acid hydrochloride with analogs in terms of molecular features and solubility:
Key Observations:
- Solubility : The hydrochloride salt form likely improves aqueous solubility, as seen in pyridoxal hydrochloride, which is highly water-soluble .
Stability Considerations:
- Hydrochloride salts generally enhance stability under acidic conditions, as demonstrated by nicardipine hydrochloride’s acid stability . However, direct data on the target compound’s stability is lacking.
Biological Activity
4,5-Dimethylpyridine-2-carboxylic acid hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article consolidates current research findings, case studies, and data on the compound's biological activity.
4,5-Dimethylpyridine-2-carboxylic acid hydrochloride is characterized by its pyridine ring with two methyl groups and a carboxylic acid functional group at the 2-position. Its structure allows it to interact with various biological targets, influencing cellular pathways and exhibiting potential therapeutic effects.
The biological activity of 4,5-dimethylpyridine-2-carboxylic acid hydrochloride is primarily attributed to its ability to interact with enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, modulating their functions .
Antimicrobial Activity
Research indicates that 4,5-dimethylpyridine-2-carboxylic acid hydrochloride exhibits significant antimicrobial properties. It has been tested against various pathogens, including multidrug-resistant bacteria. For instance, studies have shown that derivatives of pyridine compounds demonstrate varying degrees of activity against organisms such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of 4,5-Dimethylpyridine-2-carboxylic Acid Hydrochloride
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Klebsiella pneumoniae | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have evaluated its effects on various cancer cell lines, including A549 human lung adenocarcinoma cells. Results indicate that it can reduce cell viability significantly compared to control groups.
Case Study: A549 Cell Line
In a study assessing the cytotoxic effects of 4,5-dimethylpyridine-2-carboxylic acid hydrochloride on A549 cells:
- Concentration : 100 µM for 24 hours
- Viability Reduction : Approximately 66% compared to untreated cells
- Comparison : Cisplatin (a standard chemotherapy drug) showed similar viability reduction rates .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Modifications to the pyridine ring or the carboxylic acid group can enhance or diminish its efficacy against specific targets. For example, compounds with additional functional groups have shown improved activity profiles in both antimicrobial and anticancer assays .
Q & A
Basic: How can researchers optimize the synthesis of 4,5-Dimethylpyridine-2-carboxylic acid hydrochloride to improve yield and purity?
Methodological Answer:
Synthetic optimization typically involves:
- Catalyst Selection: Acidic catalysts like thiamine hydrochloride (used in pyrazolopyranopyrimidine synthesis) can enhance reaction efficiency under aqueous conditions .
- Stepwise Purification: Utilize column chromatography with silica gel or reverse-phase HPLC (as in clonidine hydrochloride analysis) to isolate the target compound from byproducts .
- Reaction Monitoring: Track intermediates via TLC or in-situ NMR to identify bottlenecks. Adjust reaction time, temperature, and stoichiometry based on real-time data.
Basic: What HPLC parameters are suitable for quantifying 4,5-Dimethylpyridine-2-carboxylic acid hydrochloride in complex matrices?
Methodological Answer:
Adapt the validated HPLC protocol for clonidine hydrochloride :
- Column: Kromasil C18 (150 mm × 4.6 mm, 5 µm).
- Mobile Phase: 0.03 mol·L⁻¹ phosphate buffer (pH 3.0) and methanol (70:30 v/v).
- Detection: UV at 207–220 nm (optimal for carboxylic acid derivatives).
- Calibration: Linear range of 1–50 µg·mL⁻¹, with recovery rates validated at low, medium, and high concentrations (RSD < 2%).
Basic: Which spectroscopic techniques confirm the structure of 4,5-Dimethylpyridine-2-carboxylic acid hydrochloride?
Methodological Answer:
- NMR: ¹H/¹³C NMR to identify methyl groups (δ 2.1–2.5 ppm for CH₃) and carboxylic acid protons (δ 10–12 ppm). Compare with computational predictions (e.g., ACD/Labs software) .
- IR: Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry: ESI-MS in positive ion mode to observe [M+H]⁺ and isotopic patterns consistent with chlorine .
Advanced: How do pH and temperature affect the stability of 4,5-Dimethylpyridine-2-carboxylic acid hydrochloride in aqueous solutions?
Methodological Answer:
- pH Stability Study: Prepare buffers (pH 1–12) and incubate samples at 25°C/40°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Acidic conditions (pH < 3) likely stabilize the hydrochloride salt, while alkaline conditions promote hydrolysis .
- Thermal Analysis: Use DSC/TGA to determine decomposition temperatures. Store lyophilized samples at -20°C to prevent hygroscopic degradation .
Advanced: What strategies identify synthetic impurities in 4,5-Dimethylpyridine-2-carboxylic acid hydrochloride batches?
Methodological Answer:
- Forced Degradation: Expose the compound to heat, light, and oxidative/peroxide conditions. Analyze degradants via LC-MS/MS .
- Impurity Profiling: Use EP/USP reference standards (e.g., Imp. C(EP)) to calibrate HPLC retention times and quantify impurities at ≥0.1% thresholds .
Advanced: How can computational modeling predict the reactivity of 4,5-Dimethylpyridine-2-carboxylic acid hydrochloride?
Methodological Answer:
- DFT Calculations: Model nucleophilic attack sites using Gaussian or ORCA software. Compare electron density maps with experimental reactivity data (e.g., SNAr reactions in pyridines) .
- Solubility Prediction: Apply ACD/Labs software to estimate aqueous solubility (e.g., 33 g/L at 25°C for analogous dimethoxy derivatives) .
Safety: What protocols are critical for handling 4,5-Dimethylpyridine-2-carboxylic acid hydrochloride?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Waste Disposal: Segregate halogenated waste and contract licensed facilities for incineration .
Advanced: How does methyl substitution influence reactivity compared to other pyridine derivatives?
Methodological Answer:
- Steric Effects: 4,5-Dimethyl groups hinder electrophilic substitution at adjacent positions, directing reactivity to the 2-carboxylic acid site. Compare with 3,5-dimethyl-4-methoxypyridine derivatives .
- Electronic Effects: Methyl groups donate electron density via hyperconjugation, reducing pyridine ring electrophilicity. Validate via Hammett substituent constants (σₘ ≈ -0.07 for -CH₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
